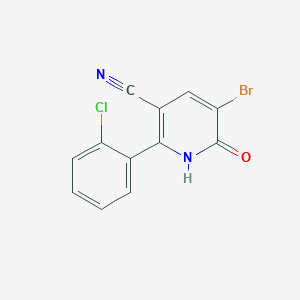
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction to form an intermediate.
Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the pyridine ring.
Bromination: The final step involves bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-Chloro-5-bromopyridine: Similar in structure but lacks the nitrile group.
5-Bromo-2-chlorobenzaldehyde: Contains the bromine and chlorine atoms but lacks the pyridine ring and nitrile group.
6-Bromo-2-chloronicotinonitrile: Similar structure with a nitrile group but different substitution pattern on the pyridine ring.
Uniqueness
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a nitrile group
属性
分子式 |
C12H6BrClN2O |
|---|---|
分子量 |
309.54 g/mol |
IUPAC 名称 |
5-bromo-2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-5-7(6-15)11(16-12(9)17)8-3-1-2-4-10(8)14/h1-5H,(H,16,17) |
InChI 键 |
LPVXWCLVCNDBMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)Br)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


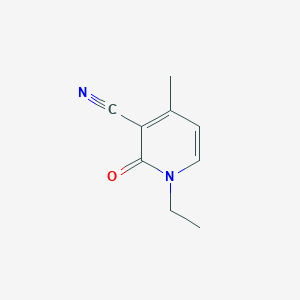
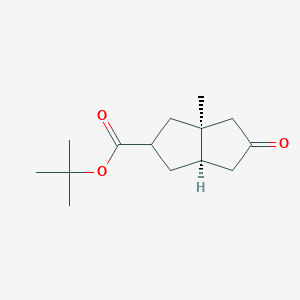
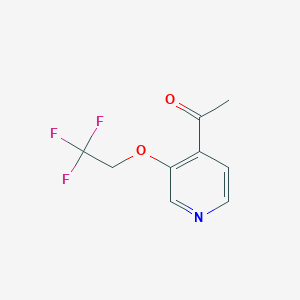
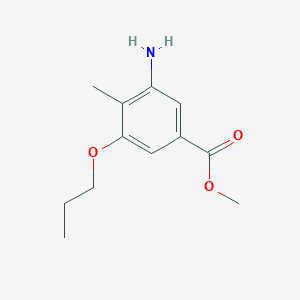
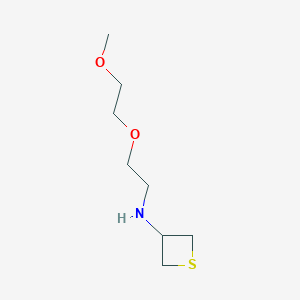

![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
